molecular formula C12H22N2O2 B11756126 2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)aceticacid

2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)aceticacid

Katalognummer: B11756126
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: CIXBROJDXRRTCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid is an organic compound that features a cyclohexyl ring substituted with a cyclopropylmethylamino group and an aminoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid typically involves the following steps:

    Formation of the cyclohexyl ring: Starting from cyclohexanone, the cyclohexyl ring is formed through a series of reactions, including reduction and amination.

    Introduction of the cyclopropylmethylamino group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction using cyclopropylmethylamine.

    Attachment of the aminoacetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the aminoacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A simpler analogue with a cyclohexyl ring and an amino group.

    Cyclopropylamine: Contains a cyclopropyl ring and an amino group.

    Aminoacetic acid (Glycine): The simplest amino acid with a carboxyl and an amino group.

Uniqueness

2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid is unique due to its combination of a cyclohexyl ring, a cyclopropylmethylamino group, and an aminoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogues.

Eigenschaften

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

2-[[4-(cyclopropylmethylamino)cyclohexyl]amino]acetic acid

InChI

InChI=1S/C12H22N2O2/c15-12(16)8-14-11-5-3-10(4-6-11)13-7-9-1-2-9/h9-11,13-14H,1-8H2,(H,15,16)

InChI-Schlüssel

CIXBROJDXRRTCB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNC2CCC(CC2)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.